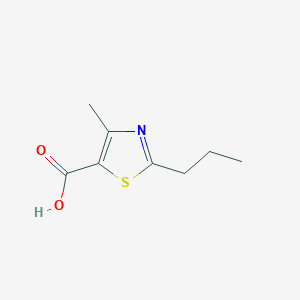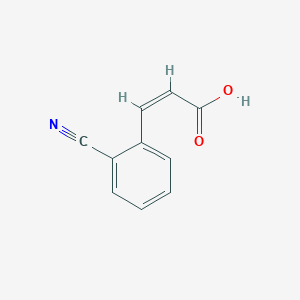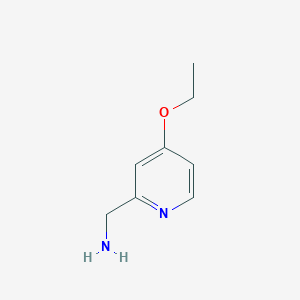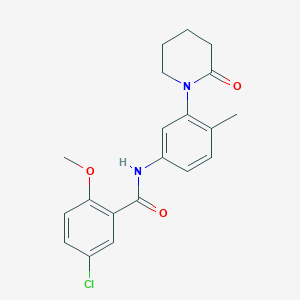
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C8H11NO2S and a molecular weight of 185.24 .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid has a molecular weight of 185.24 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Design Mimics of Protein Secondary Structures
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), akin to 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid, serve as constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking protein secondary structures, such as helices, β-sheets, turns, and β-hairpins. A short and versatile chemical synthesis route for ATCs has been developed, allowing the introduction of a wide variety of lateral chains on the γ-carbon atom or the thiazole core of γ-amino acids. This synthesis provides a flexible method for designing protein structure mimics, highlighting the potential of thiazole derivatives in structural biology and drug design (Mathieu et al., 2015).
Spectroscopic and Structural Analysis
A comprehensive study on 4-methylthiadiazole-5-carboxylic acid, a simple 1,2,3-thiadiazole derivative, employed density functional theory to investigate its electronic structure and spectroscopic features. This research explored the compound's stability, molecular properties, vibrational analysis through FT-IR and FT-Raman spectra, and hydrogen bonding strengths. Additionally, solvent effects on its molecular interactions were examined, offering insights into the physicochemical properties and potential applications of thiazole derivatives in material science and analytical chemistry (Singh et al., 2019).
Synthesis and Biological Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, including fungicidal and antivirus activities. This research demonstrates the chemical versatility of thiazole derivatives and their potential in developing new strategies for fungi and virus control, showcasing the role of thiazole-based compounds in agricultural and pharmaceutical applications (Fengyun et al., 2015).
Antimicrobial Activity Screening
A series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and their in vitro antimicrobial activity was evaluated. The study found significant bioactivity against Gram-positive bacteria, with certain compounds showing high efficacy. This research underscores the potential of thiazole derivatives in combating bacterial infections, especially those caused by antibiotic-resistant strains (Paruch et al., 2021).
properties
IUPAC Name |
4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWYTDCZAVNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)
![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)